SHP2 protein degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SHP2 protein degrader-2, also known as SHP2-D26, is a proteolysis targeting chimera (PROTAC) designed to target and degrade the SHP2 protein. SHP2, a protein tyrosine phosphatase encoded by the PTPN11 gene, plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The degradation of SHP2 has emerged as a promising therapeutic strategy, particularly in cancer treatment, due to its involvement in multiple oncogenic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SHP2 protein degrader-2 involves the design and creation of a bifunctional molecule that links a SHP2-targeting ligand to an E3 ligase ligand. The synthetic route typically includes:
Step 1: Synthesis of the SHP2-targeting ligand, which is often derived from known SHP2 inhibitors.
Step 2: Synthesis of the E3 ligase ligand, which can be derived from molecules like thalidomide or its analogs.
Step 3: Linking the two ligands via a suitable linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Optimization of reaction conditions: such as temperature, solvent, and reaction time.
Purification techniques: like chromatography to isolate the final product.
Quality control: measures to ensure consistency and efficacy of the produced compound.
Chemical Reactions Analysis
Types of Reactions: SHP2 protein degrader-2 undergoes several key reactions:
Ubiquitination: The compound facilitates the ubiquitination of SHP2, marking it for degradation by the proteasome.
Proteasomal Degradation: The ubiquitinated SHP2 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ligase ligands, SHP2-targeting ligands, and suitable linkers.
Conditions: Mild reaction conditions are typically used to maintain the integrity of the bifunctional molecule.
Major Products:
Scientific Research Applications
SHP2 protein degrader-2 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of SHP2 in various cancers and to develop targeted cancer therapies
Signal Transduction Studies: The compound helps in understanding the signaling pathways regulated by SHP2, such as the RAS-ERK1/2, PI3K-AKT, and JAK-STAT pathways.
Drug Development: this compound serves as a lead compound for developing new therapeutics targeting SHP2.
Mechanism of Action
The mechanism of action of SHP2 protein degrader-2 involves:
Comparison with Similar Compounds
SHP2 protein degrader-2 is unique compared to other SHP2 inhibitors due to its ability to induce the degradation of SHP2 rather than merely inhibiting its activity. Similar compounds include:
SHP099: A potent SHP2 inhibitor that does not induce degradation.
P9: Another SHP2 degrader with similar mechanisms but different structural properties.
This compound stands out due to its high potency and efficacy in degrading SHP2, making it a valuable tool in cancer research and therapy development .
Properties
Molecular Formula |
C56H79ClN12O6S2 |
---|---|
Molecular Weight |
1115.9 g/mol |
IUPAC Name |
(2R,4S)-1-[(2R)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m1/s1 |
InChI Key |
XJSPAQRZSJUBLB-ISSNAGQGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.